

The Genus Anthracophyllum: A Comprehensive Technical Guide to its Taxonomy and Secondary Metabolites

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Compound of Interest

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Introduction

The genus *Anthracophyllum*, belonging to the family *Omphalotaceae* in the order *Agaricales*, encompasses a group of fungi primarily found in tropical and subtropical regions.[1] Initially established by Cesati in 1879, the genus has undergone taxonomic revisions, with several species previously classified under *Xerotus*. [1][2] Recognizable by their distinct pleurotoid (oyster-like) basidiomes, these fungi play a saprophytic role, decomposing dead wood and contributing to nutrient cycling.[2] In recent years, the genus has garnered scientific interest not only for its unique morphological and phylogenetic characteristics but also as a potential source of novel secondary metabolites with interesting biological activities. This guide provides an in-depth overview of the current knowledge on the taxonomy and secondary metabolites of *Anthracophyllum*, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Taxonomic Classification

The genus *Anthracophyllum* is characterized by its small, often sessile or substipitate basidiomes, which are typically fan-shaped or kidney-shaped.[3] The pileus surface can range in color from greenish and orange to reddish-brown and even dark blue to midnight blue in

some species.[3] A key feature is the presence of sparse, often branching lamellae.[3]
Microscopically, the spores are generally ovo-ellipsoid or subglobose.[2]

Modern taxonomic classification of Anthracophyllum relies on a combination of morphological analysis and molecular phylogenetics.[4] The internal transcribed spacer (ITS) and the large subunit (LSU) of the ribosomal RNA gene are the primary molecular markers used for species delimitation and phylogenetic placement within the Omphalotaceae.[5]

Morphological Characteristics of Selected Anthracophyllum Species

Species	Pileus Characteristic s	Lamellae Characteristic s	Spore Dimensions (μm)	Reference
A. archeri	0.5–3.5 cm in diameter; conchoid to reniform; convex to applanate; pale pinkish cream to reddish brown.	4–17 through lamellae.	Larger than A. discolor.[6]	[6]
A. lateritium	Darker in color with more gills than A. archeri. [6]	More numerous than in A. archeri.[6]	-	[6]
A. sinense	Sessile; charcoal black and pleurotoid.[4]	Sparse, occasionally branching.[4]	(8–)9–10(–11) \times (6–)7–8(–8.5).[7]	[4][7]
A. sontraense	1.0–1.5 cm in diameter; skewed bell-like shape when young, reniform to flabelliform when mature; dark blue to midnight blue.[3]	Light pink, sparse, occasionally branching.[3]	6–7 \times 5.5–6.[3]	[3]

Secondary Metabolites of Anthracophyllum

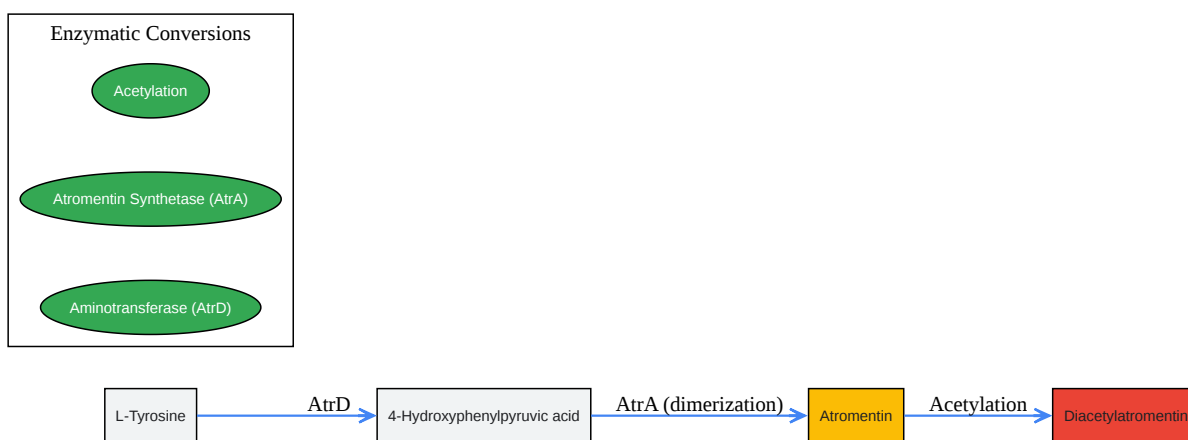
Research into the secondary metabolites of Anthracophyllum is an emerging field, with several studies indicating the genus as a source of bioactive compounds. These compounds include pigments, phenolics, and flavonoids, with demonstrated antioxidant and cytotoxic properties.

Known Secondary Metabolites from Anthracophyllum

Species	Compound Class	Specific Compounds	Biological Activity	Reference
A. archeri	Pigments	Diacetylatromentin, Anthracophyllin (yellow pigment)	Pharmaceutical uses (unspecified for diacetylatromentin).	
A. lateritium	Phenolics and Flavonoids	Not specified	Strong antioxidant activity, in vitro cytotoxicity against RD sarcoma cells.	[2]
A. discolor	Enzymes	Laccase, Manganese peroxidase, Manganese-independent peroxidase	Lignocellulose degradation.	[4]
Various Anthracophyllum species	Not specified	Not specified	Antioxidant, antimalarial, antibacterial activities.	[8]

Biosynthesis of Atromentin: A Precursor to Anthracophyllum Pigments

The pigment diacetylatromentin found in *A. archeri* is likely a derivative of atromentin, a terphenylquinone synthesized by many basidiomycetes. The biosynthesis of atromentin has been elucidated and involves the dimerization of two molecules of 4-hydroxyphenylpyruvic acid, which is derived from the amino acid L-tyrosine. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme called atromentin synthetase. The genes encoding the enzymes for this pathway are often found in a conserved gene cluster.



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Biosynthesis of Diacetylstromentol from L-Tyrosine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the taxonomy and secondary metabolite analysis of *Anthracophyllum*.

Fungal Specimen Collection and Morphological Characterization

Objective: To collect and document the macroscopic and microscopic features of *Anthracophyllum* basidiomes.

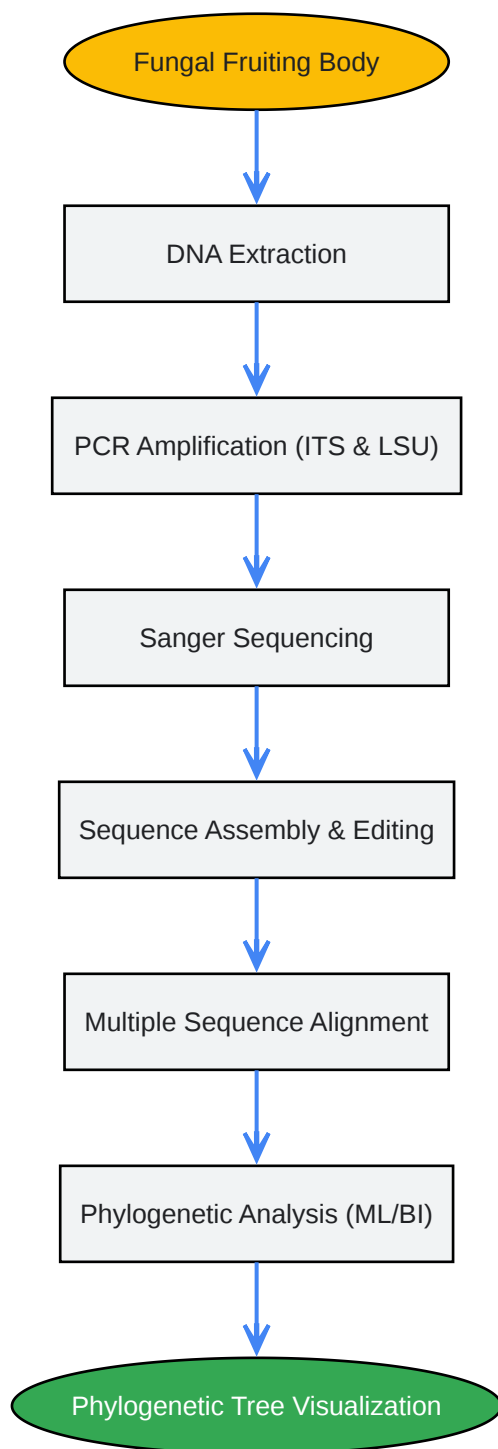
Protocol:

- **Collection:** Fresh basidiomata are collected from their natural habitats, typically on dead wood. Field notes should be taken, including the date, location (with GPS coordinates), elevation, and substrate.

- **Macroscopic Description:** Photograph fresh specimens in their natural habitat and after collection. Describe the pileus (shape, size, color, texture), lamellae (attachment, spacing, color, edge), and stipe (presence/absence, size, color, texture).
- **Microscopic Examination:**
 - Mount a small piece of a lamella in 5% KOH and Melzer's reagent to observe basidia, cystidia, and hyphal structures.
 - Obtain a spore print by placing the pileus, lamellae-side down, on a white surface.
 - Mount spores in 5% KOH and measure their dimensions (length and width) and observe their shape and ornamentation using a calibrated light microscope at 1000x magnification.
 - Draw and photograph all microscopic structures.

Molecular Identification and Phylogenetic Analysis

Objective: To amplify and sequence the ITS and LSU regions of ribosomal DNA for species identification and phylogenetic analysis.



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Workflow for Molecular Identification and Phylogeny.

1. DNA Extraction:

- Homogenize a small piece of dried fungal tissue (10-20 mg) in a 1.5 mL microcentrifuge tube using a sterile pestle or bead beater.
- Use a commercial fungal DNA extraction kit (e.g., DNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
- Alternatively, a CTAB-based extraction protocol can be used.
- Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. PCR Amplification:

- ITS Region: Amplify the ITS region using the forward primer ITS1F (5'-CTTGGTCATTTAGAGGAAGTAA-3') and the reverse primer ITS4 (5'-TCCTCCGCTTATTGATATGC-3').
- LSU Region: Amplify the LSU region using the forward primer LR0R (5'-ACCCGCTGAACTTAAGC-3') and the reverse primer LR5 (5'-TCCTGAGGGAACTTCG-3').
- PCR Reaction Mixture (50 μ L):
 - 5 μ L of 10x PCR Buffer
 - 1 μ L of 10 mM dNTPs
 - 1 μ L of each primer (10 μ M)
 - 0.5 μ L of Taq DNA Polymerase
 - 1-2 μ L of template DNA (10-50 ng)
 - Nuclease-free water to 50 μ L
- PCR Thermal Cycling Conditions:
 - Initial denaturation: 94°C for 5 min

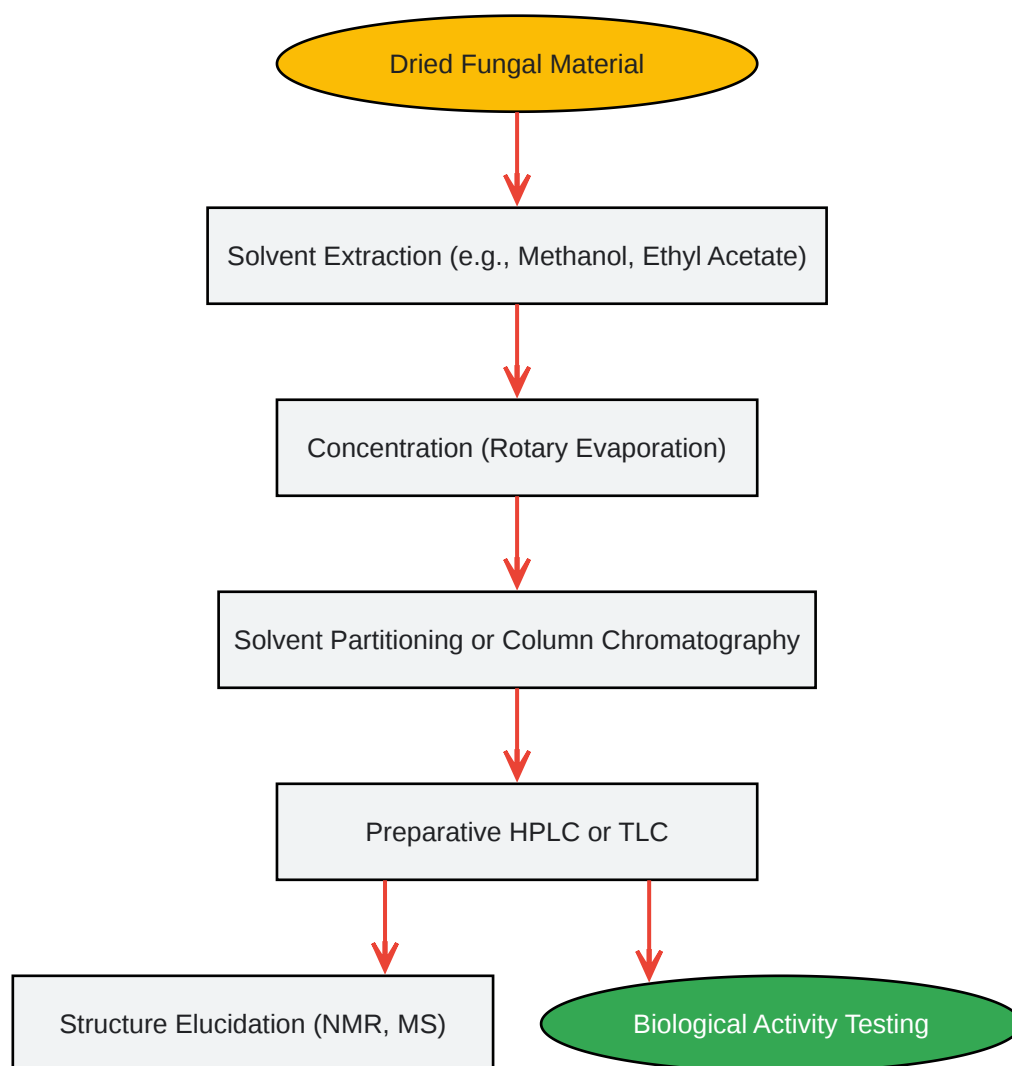
- 35 cycles of:
 - Denaturation: 94°C for 1 min
 - Annealing: 55°C for 1 min
 - Extension: 72°C for 1.5 min
- Final extension: 72°C for 10 min
- Verify PCR products by agarose gel electrophoresis.

3. Sequencing and Phylogenetic Analysis:

- Purify the PCR products using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).
- Perform Sanger sequencing of the purified products using the same primers as for PCR.
- Assemble and edit the forward and reverse sequences using software like BioEdit or Geneious.
- Perform a BLAST search of the consensus sequences against the GenBank database for preliminary identification.
- Align the sequences with those of related species obtained from GenBank using MAFFT or MUSCLE.
- Construct phylogenetic trees using Maximum Likelihood (ML) with software like RAxML or IQ-TREE, and Bayesian Inference (BI) with MrBayes.
- Assess branch support using bootstrap analysis (for ML) and posterior probabilities (for BI).

Extraction and Characterization of Secondary Metabolites

Objective: To extract, isolate, and identify bioactive secondary metabolites from *Anthracophyllum*.



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Workflow for Secondary Metabolite Isolation and Characterization.

1. Extraction:

- Grind dried and powdered fungal fruiting bodies.
- Perform sequential extraction with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and methanol, using a Soxhlet apparatus or maceration at room temperature.
- Concentrate the crude extracts under reduced pressure using a rotary evaporator.

2. Isolation and Purification:

- Subject the crude extracts to column chromatography on silica gel or Sephadex LH-20.
- Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol) to obtain fractions.
- Monitor the fractions by thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

3. Structure Elucidation:

- Determine the chemical structure of the isolated pure compounds using spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR): ^1H , ^{13}C , COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
 - UV-Vis and IR spectroscopy: To identify chromophores and functional groups.

4. Bioactivity Screening:

- Evaluate the biological activity of the crude extracts, fractions, and pure compounds using a range of in vitro assays, such as:
 - Antioxidant assays: DPPH radical scavenging assay, ABTS radical cation decolorization assay.
 - Antimicrobial assays: Broth microdilution method against a panel of bacteria and fungi.
 - Cytotoxicity assays: MTT assay against various cancer cell lines.

Conclusion and Future Directions

The genus *Anthracophyllum* represents a fascinating group of fungi with a developing taxonomy that is being clarified through modern molecular techniques. The discovery of bioactive secondary metabolites, such as diacetylatromentin and various phenolic and flavonoid compounds, highlights the potential of this genus as a source for new drug leads and other valuable natural products. Future research should focus on a more comprehensive chemical investigation of a wider range of *Anthracophyllum* species to uncover the full spectrum of their secondary metabolites. Detailed elucidation of the biosynthetic pathways of these compounds will be crucial for their potential biotechnological production. Furthermore, in-depth studies on the biological activities and mechanisms of action of the isolated compounds are warranted to validate their potential for pharmaceutical and other applications. This technical guide provides a solid foundation for researchers to build upon in their exploration of the taxonomy and chemical diversity of the genus *Anthracophyllum*.

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